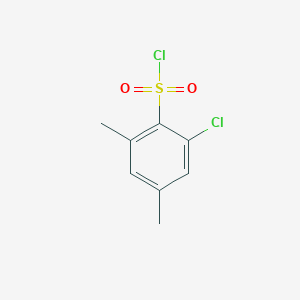![molecular formula C7H8FN3O2 B13025311 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-acylamidrazones as precursors, which undergo thermal cyclization at temperatures exceeding 140°C . The reaction conditions often require the presence of acid chlorides and pyridine as solvents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield, scalability, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under continuous flow conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its antimicrobial, antifungal, and anticancer properties. It can be used as a building block for designing new drugs.
Materials Science: The compound can be used in the synthesis of coordination polymers and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Similar in structure but lacks the fluoromethyl group.
3-Amino-1,2,4-triazole-5-carboxylic acid: Contains an amino group instead of a fluoromethyl group.
1H-1,2,3-Triazole-5-carboxylic acid: Different isomer with distinct chemical properties.
Uniqueness
The presence of the fluoromethyl group in 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for drug design and other applications.
Propiedades
Fórmula molecular |
C7H8FN3O2 |
|---|---|
Peso molecular |
185.16 g/mol |
Nombre IUPAC |
3-(fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8FN3O2/c8-3-6-10-9-5-2-1-4(7(12)13)11(5)6/h4H,1-3H2,(H,12,13) |
Clave InChI |
GCDZSRDKIUFVIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NN=C(N2C1C(=O)O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


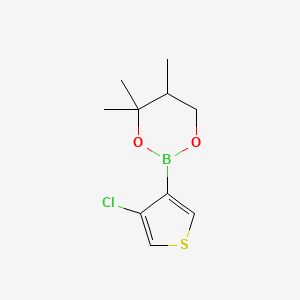
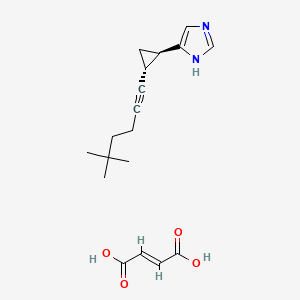
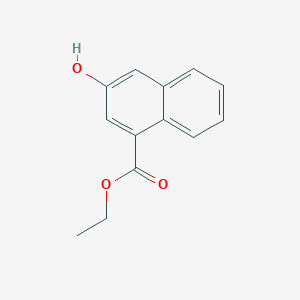
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
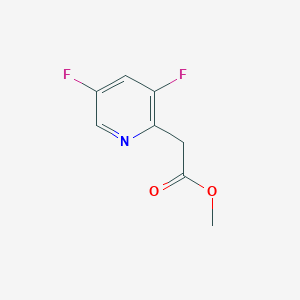
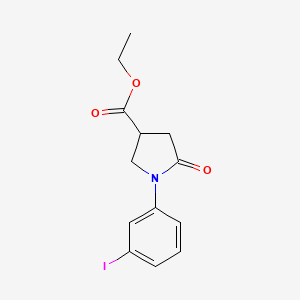

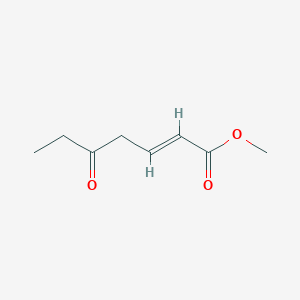

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
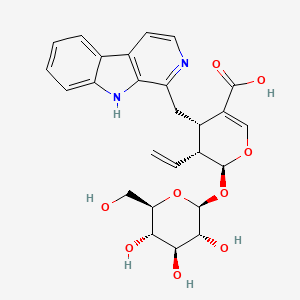
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
